Methyl bis(diethylamino)silane is an organosilicon compound characterized by its unique molecular structure and versatile chemical properties. Its significance lies in its applications in various scientific fields, particularly in semiconductor technology and material science. The compound has a CAS number of 27804-64-4 and a molecular formula of , with a molecular weight of approximately 174.36 g/mol .
Methyl bis(diethylamino)silane is classified under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. This compound is particularly noted for its role as a precursor in chemical vapor deposition processes, especially atomic layer deposition, where it aids in the formation of silicon dioxide films on various substrates.
The synthesis of methyl bis(diethylamino)silane typically involves the reaction of dichlorosilane with diethylamine. A common method includes:
This method allows for efficient production while minimizing by-products, which is crucial for industrial applications.
The molecular structure of methyl bis(diethylamino)silane can be described as follows:
Key structural data includes:
Methyl bis(diethylamino)silane undergoes several notable chemical reactions:
Methyl bis(diethylamino)silane primarily functions as a precursor in atomic layer deposition processes:
This compound's action is sensitive to environmental factors such as temperature and moisture, making it essential to control these conditions during application.
These properties highlight its suitability for applications in thin film technology and semiconductor manufacturing .
Methyl bis(diethylamino)silane has several significant applications:
These applications leverage its unique chemical properties, making it a valuable compound in both industrial and research settings.
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